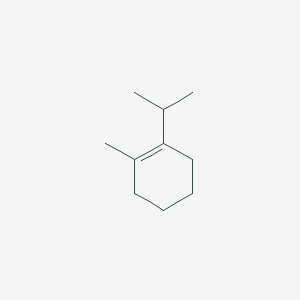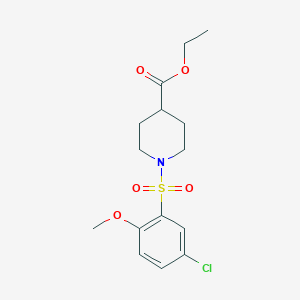
1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester, commonly known as CPCCOEt, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
CPCCOEt acts as a selective antagonist of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester by binding to the receptor and preventing the activation of intracellular signaling pathways. This results in the inhibition of glutamate-mediated neurotransmission and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate-induced calcium influx, the modulation of synaptic transmission, and the regulation of neuronal excitability. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPCCOEt is its selectivity for 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester, which allows for the specific modulation of glutamate-mediated signaling pathways. However, one limitation of CPCCOEt is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects at low concentrations.
Orientations Futures
There are several potential future directions for the study of CPCCOEt and its therapeutic applications. These include the development of more potent and selective 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester antagonists, the investigation of CPCCOEt's effects on other neurotransmitter systems, and the exploration of its potential as a therapeutic agent for other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of CPCCOEt involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields CPCCOEt as a white solid with a melting point of 118-120°C.
Applications De Recherche Scientifique
CPCCOEt has been widely used in scientific research to study the role of 1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of disorders such as Parkinson's disease, epilepsy, and pain.
Propriétés
Nom du produit |
1-(5-Chloro-2-methoxy-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester |
|---|---|
Formule moléculaire |
C15H20ClNO5S |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
ethyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H20ClNO5S/c1-3-22-15(18)11-6-8-17(9-7-11)23(19,20)14-10-12(16)4-5-13(14)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |
Clé InChI |
KBTOROCNNAVOAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



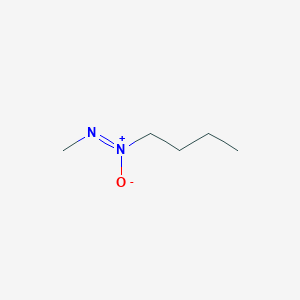
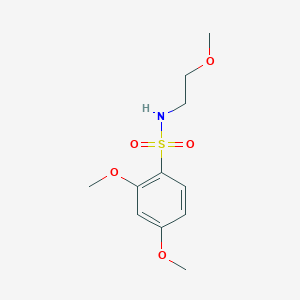
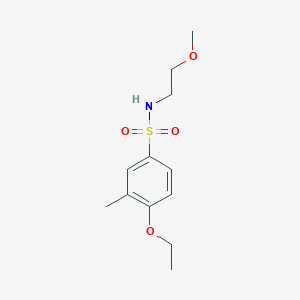


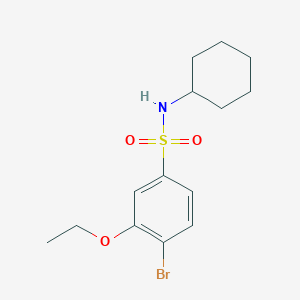

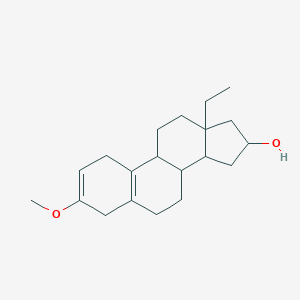


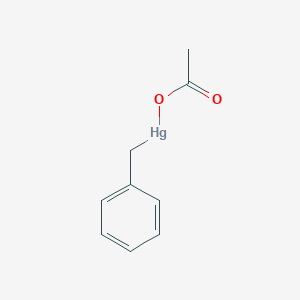
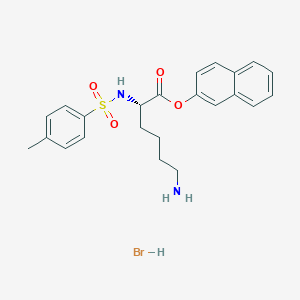
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
